molecular formula C13H18INO4S B4035842 4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B4035842
M. Wt: 411.26 g/mol
InChI Key: SBTSDGCZAWBMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an iodine atom, a methoxy group, and a sulfonyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of 2-methoxyphenyl compounds followed by sulfonylation and subsequent morpholine ring formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring the safety and environmental compliance of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the iodine atom, leading to different products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
  • 4-(5-chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
  • 4-(5-fluoro-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Uniqueness

The presence of the iodine atom in 4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine distinguishes it from its analogs with different halogens. Iodine’s larger atomic size and higher reactivity can lead to unique chemical and biological properties, making this compound particularly interesting for research and development.

Properties

IUPAC Name

4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO4S/c1-9-7-15(8-10(2)19-9)20(16,17)13-6-11(14)4-5-12(13)18-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTSDGCZAWBMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 3
Reactant of Route 3
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 4
Reactant of Route 4
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 5
Reactant of Route 5
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Reactant of Route 6
Reactant of Route 6
4-(5-iodo-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.